molecular formula C26H25F3N2O2 B12372137 Tgf|ari-IN-7

Tgf|ari-IN-7

Cat. No.: B12372137
M. Wt: 454.5 g/mol
InChI Key: OWHSNXUOZLNAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tgf|ari-IN-7 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is particularly noted for its role in modulating the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in numerous cellular processes including cell growth, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tgf|ari-IN-7 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that are cost-effective and environmentally friendly. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. Quality control measures are also implemented to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Tgf|ari-IN-7 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Tgf|ari-IN-7 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its role in modulating the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis.

    Medicine: this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and cardiovascular disorders.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Tgf|ari-IN-7 involves its interaction with the TGF-β signaling pathway. The compound binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling molecules. This, in turn, affects various cellular processes such as gene expression, cell proliferation, and apoptosis. The molecular targets and pathways involved include the Smad proteins and other signaling cascades that regulate cellular responses to TGF-β.

Comparison with Similar Compounds

Tgf|ari-IN-7 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the TGF-β receptors. Similar compounds include:

    LY-2157299: A small molecule inhibitor of the TGF-β receptor kinase.

    SB-431542: Another inhibitor that targets the TGF-β receptor.

    A-83-01: A compound that inhibits the activin receptor-like kinase, which is part of the TGF-β signaling pathway.

These compounds share some similarities in their mechanisms of action but differ in their specificity, potency, and potential applications. This compound stands out due to its unique chemical structure and its potential for broader applications in various fields.

Properties

Molecular Formula

C26H25F3N2O2

Molecular Weight

454.5 g/mol

IUPAC Name

N,6,6-trimethyl-4-oxo-N-[[3-[4-(trifluoromethyl)phenyl]phenyl]methyl]-5,7-dihydro-1H-indole-3-carboxamide

InChI

InChI=1S/C26H25F3N2O2/c1-25(2)12-21-23(22(32)13-25)20(14-30-21)24(33)31(3)15-16-5-4-6-18(11-16)17-7-9-19(10-8-17)26(27,28)29/h4-11,14,30H,12-13,15H2,1-3H3

InChI Key

OWHSNXUOZLNAJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=CN2)C(=O)N(C)CC3=CC(=CC=C3)C4=CC=C(C=C4)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.